Dimethylammonium dimethylcarbamate

Vue d'ensemble

Description

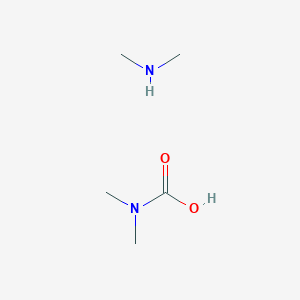

Dimethylammonium dimethylcarbamate (DIMCARB) is the carbamate salt of dimethylamine . It is widely used as a solvent and extractant . It has been investigated as an ionic liquid . DIMCARB is formed by the reaction of dimethylamine and carbon dioxide .

Synthesis Analysis

DIMCARB is used as a precursor in the synthesis of different acetamides by combining CO2 with methanol, hydrogen, and an amine in the presence of a rhodium catalyst . It is also employed as an equivalent of dimethylamine, which on reaction with carboxylic acids affords N,N-dimethyl amides .Molecular Structure Analysis

The molecular structure of DIMCARB has been studied using quantum mechanics .Chemical Reactions Analysis

DIMCARB is used in the hydrogenation of carbon dioxide to methanol via tandem catalysis with dimethylamine and a homogeneous ruthenium complex . It is also used in the synthesis of calixarene-based ketocyanine fluorophores .Physical And Chemical Properties Analysis

DIMCARB is a liquid with a refractive index of 1.454 (lit.) and a density of 1.05 g/mL at 25 °C (lit.) . It has a boiling point of 60-61 °C (lit.) .Applications De Recherche Scientifique

Solvent and Extractant

Dimcarb is widely used as a solvent and extractant due to its chemical properties. It is particularly effective in processes where non-polar solvents are required .

Ionic Liquid

Research has investigated Dimcarb as an ionic liquid. Its stability and ionic nature make it suitable for a variety of chemical reactions and processes .

Electrodeposition Medium

The compound is used in the electrodeposition of metals such as silver or lead on substrates like glassy carbon and mercury film electrodes. This application is crucial in the fabrication of electronic components .

Distillation Extraction of Tannins

In the extraction of tannins from plant materials, Dimcarb can be used as a distillation medium. Tannins have numerous applications, including in the leather industry and as antioxidants .

Synthesis of Nanostructures

The compound is utilized in the synthesis of silver (Ag) and gold (Au) nanostructures. These nanostructures have significant implications in materials science and nanotechnology .

Reusable Reaction Medium

Dimcarb acts as a reusable reaction medium for the synthesis of monoarylidene cyclopentanones. This reusability aspect makes it an environmentally friendly option for various synthetic applications .

Mécanisme D'action

Target of Action

Dimethylammonium dimethylcarbamate (Dimcarb) is a carbamate salt of dimethylamine

Mode of Action

Dimcarb is formed by the reaction of dimethylamine and carbon dioxide . It may be employed as an equivalent of dimethylamine, which on reaction with carboxylic acids affords N,N-dimethyl amides . This suggests that Dimcarb might interact with its targets by donating a dimethylamine group, thereby modifying the target’s structure and function.

Safety and Hazards

Orientations Futures

The use of DIMCARB in the synthesis of different acetamides and in the hydrogenation of carbon dioxide to methanol suggests potential future applications in the development of further catalytic schemes that target the preparation of a variety of specialty chemicals using carbon dioxide as a building block .

Propriétés

IUPAC Name |

dimethylcarbamic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYXHCMRGZVYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073974 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4137-10-4 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4137-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl-, compd. with dimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004137104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dimcarb?

A1: Dimcarb has the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol. [, ]

Q2: Is there any spectroscopic data available for Dimcarb?

A2: Yes, Dimcarb has been studied using various spectroscopic techniques, including ¹H, ¹³C, and ¹⁵N NMR spectroscopy, IR spectroscopy, and Raman spectroscopy. These techniques provide insights into the dynamic structure and bonding within the molecule. [, , , ]

Q3: What is unique about the structure of Dimcarb?

A3: Dimcarb exhibits unusual properties for a salt. It exists as a distillable liquid at ambient temperature and undergoes rapid dimethylamine exchange between the ammonium and carbamate functionalities. [, ]

Q4: How does temperature affect the structure of Dimcarb?

A4: Dimcarb's structure is highly temperature-dependent. At ambient temperature, it displays a rapid exchange of dimethylamine. As temperature decreases, prototropic interactions between dimethylammonium and dimethylamine, as well as dimethylcarbamate and dimethylcarbamic acid species, become more prominent. [, , ]

Q5: What are some of the applications of Dimcarb in organic synthesis?

A5: Dimcarb can be used as both a reagent and a solvent in various organic reactions. It has been successfully employed in the Willgerodt-Kindler reaction, the synthesis of (n)-shogaols, the preparation of monoarylidene derivatives of aldehydes and enolizable ketones, and the synthesis of cyanosubstituted di- and tetrahydropyridines. [, , , , , ]

Q6: Can you provide an example of how Dimcarb acts as both a reagent and solvent?

A6: In the synthesis of (n)-shogaols, Dimcarb acts as a reagent by promoting Mannich-type condensation between a ketone donor and an aldehyde acceptor. Simultaneously, it serves as a solvent for the reaction, eliminating the need for additional solvents and protecting groups. [, ]

Q7: How does Dimcarb contribute to "green" chemistry practices?

A7: Dimcarb aligns with green chemistry principles due to its recyclability and ability to act as both a reagent and solvent, minimizing waste generation. It also enables solvent-free reactions, further reducing environmental impact. [, , ]

Q8: How does Dimcarb's structure influence its reactivity?

A8: Dimcarb's ability to donate dimethylamine and its ionic character contribute to its reactivity. It can facilitate reactions through the formation of iminium cation intermediates, as seen in the synthesis of (n)-shogaols. [, ]

Q9: Can Dimcarb be used for the extraction of natural products?

A9: Yes, Dimcarb has shown promise in extracting hydrolysable tannins from plant materials like catechu and myrobolan. These extractions exhibit high efficiency and result in extracts with higher tannin content compared to traditional methods. []

Q10: How does the solubility of brown coal in Dimcarb compare to other methods?

A10: Research shows that the solubility of Victorian brown coal in Dimcarb is comparable to that achieved with alkaline digestion using sodium hydroxide solutions. [, ]

Q11: What role does Dimcarb play in the electrochemical reduction of CO2?

A11: Dimcarb has been investigated as a solvent and electrolyte in the electrochemical reduction of CO2. While some metals primarily produce hydrogen, others like indium, tin, zinc, silver, and gold catalyze CO2 reduction to predominantly carbon monoxide and formate. []

Q12: What is the significance of using Dimcarb in the Kolbe-Schmitt reaction?

A12: Dimcarb can be used as a reactive solvent in the Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid from resorcinol. While not as reactive as some ionic liquids, Dimcarb offers advantages in terms of environmental impact based on assessments of its global warming potential, human toxicity potential, and cumulative energy demand. [, ]

Q13: How does Dimcarb facilitate catalyst recycling in homogeneous catalysis?

A13: Dimcarb's ionic character allows for the immobilization of catalysts with sulfonated ligands. This immobilization enables catalyst recycling, as demonstrated in hydroamination, telomerization, and hydroaminomethylation reactions. [, ]

Q14: Have there been any computational studies on Dimcarb?

A14: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of ruthenium-catalyzed dimethylcarbamate hydrogenation to methanol, a process relevant to CO2 capture and utilization, where Dimcarb acts as a key intermediate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)